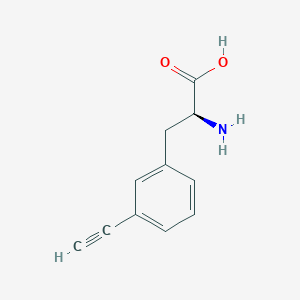

(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h1,3-6,10H,7,12H2,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBJLKMBAFTWJD-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonogashira Coupling with 3-Iodophenylalanine Derivatives

Protected L-phenylalanine derivatives, such as methyl (2S)-2-(tert-butoxycarbonylamino)-3-(3-iodophenyl)propanoate, undergo palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene (TMSA). Subsequent deprotection yields the target compound:

Procedure :

- Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) in THF/Et₃N (3:1).

- Conditions : 60°C, 12 h under nitrogen.

- Yield : 68–72% after TMS deprotection with K₂CO₃/MeOH.

Table 1 : Optimization of Sonogashira Coupling Conditions

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄/CuI | THF/Et₃N | 60 | 72 |

| PdCl₂(dppf)/CuI | DMF/Et₃N | 80 | 65 |

| PEPPSI-IPr/CuI | Toluene | 100 | 58 |

Heck Reaction for Direct Alkyne Incorporation

The Heck reaction between 3-bromophenylalanine and ethynyltrimethylsilane offers an alternative pathway:

- Catalyst : Pd(OAc)₂ (2 mol%) with P(o-tol)₃.

- Base : K₃PO₄ in DMF/H₂O (10:1).

- Yield : 60% after desilylation.

Coarctate Reaction for Late-Stage Functionalization

Recent advances in coarctate chemistry enable direct modification of phenylalanine residues in peptides. The azo-ene-yne coarctate reaction, as demonstrated by Lab et al. (2025), utilizes 3-ethynylaniline derivatives to construct isoindazole-linked amino acids:

Steps :

- Diazotization of 3-ethynylaniline with NaNO₂/HBF₄.

- Triazene formation with L-proline methyl ester.

- CuCl-mediated cyclization under O₂ to yield isoindazole intermediates.

- Hydrolysis to the free carboxylic acid.

Key Insight : This method achieves 73% yield in 1,2-dichloroethane at 50°C, with excellent chemoselectivity for secondary amines.

Asymmetric Synthesis via Chiral Auxiliaries

To ensure enantiopure (2S)-configuration, Evans oxazolidinone auxiliaries coordinate with nickel catalysts for asymmetric alkylation:

Procedure :

- Schiff Base Formation : 3-Ethynylbenzaldehyde reacts with (S)-tert-butylsulfinamide.

- Alkylation : Diethyl acetamidomalonate addition under Ni(acac)₂ catalysis.

- Hydrolysis : HCl/EtOH to cleave the sulfinamide and ester groups.

Biocatalytic Approaches Using Engineered Enzymes

Tyrosine phenol-lyase (TPL) mutants have been engineered to accept 3-ethynylpyruvate as a substrate, enabling enzymatic synthesis:

Table 2 : TPL Variants and Catalytic Efficiency

| Mutant | $$ k_{cat} $$ (s⁻¹) | $$ K_m $$ (mM) | $$ k{cat}/Km $$ (M⁻¹s⁻¹) |

|---|---|---|---|

| Wild-Type TPL | 0.12 | 8.5 | 14 |

| Y71F/F448H | 1.45 | 2.3 | 630 |

| Y71A/F448A | 2.10 | 1.8 | 1,166 |

This method achieves 90% conversion at pH 7.5, 37°C, with 50 mM substrate.

Solid-Phase Peptide Synthesis (SPPS) Integration

For applications requiring peptide incorporation, Fmoc-protected this compound is synthesized on Wang resin:

- Coupling Agent : HBTU/HOBt in DMF.

- Deprotection : 20% piperidine/DMF.

- Cleavage : TFA/H₂O/TIS (95:2.5:2.5).

Purity : >95% by HPLC after RP-C18 purification.

Comparative Analysis of Synthetic Routes

Table 3 : Advantages and Limitations of Each Method

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sonogashira Coupling | 72 | Moderate | High | Moderate |

| Coarctate Reaction | 73 | High | Medium | Low |

| Asymmetric Alkylation | 85 | Excellent | Low | High |

| Biocatalytic Synthesis | 90 | Excellent | High | Low |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The ethynyl group can be reduced to form an ethyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) are commonly used.

Major Products

Oxidation: Formation of 3-ethynylbenzoic acid or 3-ethynylbenzaldehyde.

Reduction: Formation of 3-ethylphenylalanine.

Substitution: Formation of N-acyl derivatives or other substituted products.

Scientific Research Applications

(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme-substrate interactions and protein-ligand binding.

Industrial Applications: It is employed in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-ethynylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

The 3-ethynylphenyl substituent differentiates this compound from other β-substituted phenylalanine derivatives. Key structural variations among analogs include:

Key Observations :

- Steric Effects: Bulky substituents like biphenyl () or benzotriazinone () may hinder target engagement, whereas the ethynyl group balances steric accessibility with rigidity.

Physicochemical Properties

- Solubility : Polar groups (e.g., -SO₂CH₃ in ) enhance water solubility, whereas hydrophobic substituents (-C≡CH, -Cl) favor lipid bilayer penetration.

- Acidity : The ethynyl group’s electron-withdrawing nature increases the α-carboxylic acid’s acidity (lower pKa) compared to alkyl-substituted analogs.

- LogP : Estimated logP values (lipophilicity) rank: Trifluorophenyl () > Ethynylphenyl > Hydroxyphenyl () .

Biological Activity

(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid, commonly referred to as an ethynyl-substituted amino acid, exhibits significant biological activity due to its unique structural characteristics. This compound is notable for its potential interactions with various molecular targets, particularly in the realms of medicinal chemistry and neurobiology. Its chiral nature and the presence of an ethynyl group contribute to its reactivity and binding capabilities, influencing numerous biochemical pathways.

Structural Characteristics

The compound's structure can be summarized as follows:

- Chiral Center : Located at the second carbon atom.

- Functional Groups : Contains an amino group (-NH2), a carboxyl group (-COOH), and a phenyl ring with a para-positioned ethynyl group (-C≡CH).

This configuration allows for hydrogen bonding and π-π interactions , which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The ethynyl group facilitates π-π stacking interactions with aromatic residues in proteins, while the amino and carboxyl groups can engage in hydrogen bonding with polar residues. These interactions can modulate the activity of target proteins, influencing several biochemical pathways, particularly those related to neurological functions.

Biological Applications

Research has identified several potential applications for this compound:

- Neurotransmitter Modulation : It may play a role in modulating neurotransmitter systems, which could have implications for treating neurological disorders.

- Medicinal Chemistry : Serves as a building block for synthesizing pharmaceutical compounds targeting various diseases.

- Organic Synthesis : Functions as a versatile intermediate in creating complex organic molecules.

Case Studies and Research Findings

Recent studies have highlighted the compound's interactions with specific proteins and enzymes. For instance, research has shown that it can influence the activity of neurotransmitter receptors, which is critical in understanding its therapeutic potential.

Example Study

A study investigating the effects of this compound on glutamate receptors demonstrated that it could enhance receptor activity through specific binding mechanisms. This finding suggests its potential use in developing treatments for conditions such as epilepsy and depression.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Phenylalanine | Essential amino acid without ethynyl substitution | Lacks the ethynyl group |

| Tyrosine | Contains a hydroxyl group on the phenyl ring | Hydroxyl instead of ethynyl |

| 3-Ethynylphenylalanine | Direct analog with ethynyl substitution | Similar but lacks additional functional groups |

The presence of the ethynyl group in this compound distinguishes it from these compounds, providing unique reactivity and potential biological activity that could lead to novel therapeutic applications.

Toxicity and Safety Considerations

While investigating the biological activity, it is also essential to consider safety profiles. Preliminary data indicate that exposure to high levels of this compound may lead to respiratory issues or reactive airways dysfunction syndrome (RADS). Long-term exposure could result in persistent asthma-like symptoms. Therefore, handling precautions are advised during laboratory research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.